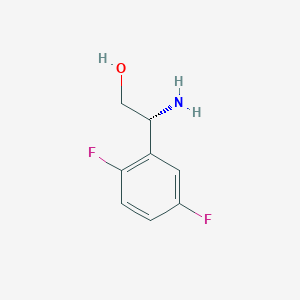

(R)-2-Amino-2-(2,5-difluorophenyl)ethanol

Description

Significance of Chiral Amino Alcohols as Versatile Building Blocks

Chiral 1,2-amino alcohols are fundamental structural motifs found in a vast number of natural products and biologically active molecules. acs.orgnih.gov Their widespread presence in pharmaceuticals underscores their importance; it is estimated that over 300,000 compounds, including more than 80 drugs approved by the Food and Drug Administration (FDA), feature the 1,2-amino alcohol fragment. nih.gov They serve as crucial chiral building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. westlake.edu.cnresearchgate.net

The utility of these compounds is twofold. Firstly, the amino and alcohol groups provide reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. acs.org Secondly, their inherent chirality is often essential for biological activity. As most biological targets like enzymes and receptors are themselves chiral, they interact differently with each enantiomer of a chiral drug. rsc.org Consequently, the synthesis of enantiomerically pure amino alcohols is a significant and challenging objective in organic synthesis. acs.orgnih.gov Efficient methods, such as asymmetric hydrogenation and catalytic transfer hydrogenation, are continuously being developed to produce these valuable compounds with high enantioselectivity. acs.orgresearchgate.net

Beyond their role as intermediates, chiral amino alcohols and their derivatives are also widely used as chiral auxiliaries and ligands in asymmetric catalysis, helping to control the stereochemical outcome of chemical reactions. westlake.edu.cnalfa-chemistry.comdiva-portal.org

Overview of Fluorinated Chiral Molecules in Advanced Synthesis

The strategic incorporation of fluorine into organic molecules is a powerful tool in modern drug discovery and materials science. bohrium.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. news-medical.netnih.gov The unique properties of the fluorine atom can profoundly influence a molecule's physicochemical and biological characteristics. acs.orgtandfonline.com

Due to its high electronegativity, fluorine can alter the electron distribution in a molecule, affecting the acidity or basicity (pKa) of nearby functional groups. bohrium.comacs.org This modulation can improve a drug's solubility, permeability, and protein binding characteristics. acs.org Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can block sites of metabolic attack by enzymes, thereby enhancing the metabolic stability and increasing the biological half-life of a drug. nih.govtandfonline.com

When fluorine is introduced into a chiral molecule, it can lead to compounds with enhanced potency and selectivity. ucj.org.uaresearchgate.net The synthesis of these fluorinated chiral molecules often requires sophisticated asymmetric synthesis techniques to ensure the production of a single, desired enantiomer. ucj.org.uaresearchgate.netacs.org The combination of chirality and fluorination provides a powerful strategy for fine-tuning molecular properties to achieve desired biological effects. researchgate.net

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | The high strength of the C-F bond can prevent enzymatic oxidation. nih.govtandfonline.com |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein targets and alter molecular conformation. bohrium.comucj.org.ua |

| Lipophilicity | Generally increased | Can improve the ability of a molecule to cross cell membranes. nih.govacs.org |

| Acidity/Basicity (pKa) | Can be altered | The strong electron-withdrawing nature of fluorine affects the pKa of proximal functional groups. bohrium.comacs.org |

Contextualization of (R)-2-Amino-2-(2,5-difluorophenyl)ethanol within Amino Alcohol Research

This compound belongs to the class of fluorinated chiral amino alcohols. Its structure combines the key features discussed previously: a chiral 1,2-amino alcohol core and a difluorinated phenyl ring. This specific combination of structural motifs places it firmly within the realm of advanced synthetic chemistry, particularly in the context of medicinal chemistry research.

The phenyl ethanolamine (B43304) framework is a well-established pharmacophore present in numerous bioactive compounds. The chirality at the carbon atom bearing the hydroxyl and amino groups is critical for its biological function. The "(R)" designation specifies a particular three-dimensional arrangement of the atoms around this chiral center.

While specific research findings on this compound are not extensively detailed in publicly available literature, its structural analogue, the (S)-enantiomer, is noted for its use in pharmaceutical research for developing enzyme inhibitors or receptor ligands. Therefore, this compound is best contextualized as a specialized chiral building block. Researchers in drug discovery would likely utilize this compound as a starting material or key intermediate for the synthesis of more complex, novel therapeutic agents, leveraging the combined benefits of its chiral amino alcohol structure and its specific fluorination pattern to optimize drug-like properties.

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound hydrochloride | 1956436-65-9 | C₈H₁₀ClF₂NO |

| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride | 1810074-77-1 | C₈H₁₀ClF₂NO |

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,5-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |

InChI Key |

MEFNBXBWLCZHCA-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@H](CO)N)F |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)F |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Amino 2 2,5 Difluorophenyl Ethanol

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis offers an elegant and atom-economical route to enantiomerically pure compounds by creating the desired stereocenter in a single step. Several strategies have been explored for the synthesis of (R)-2-Amino-2-(2,5-difluorophenyl)ethanol.

Asymmetric Reduction of Precursor Ketones

A prominent strategy for the synthesis of chiral amino alcohols is the asymmetric reduction of a prochiral ketone precursor. In the case of this compound, the corresponding precursor would be 2-amino-2',5'-difluoroacetophenone. This method relies on the use of a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group.

While specific studies on the asymmetric reduction of 2-amino-2',5'-difluoroacetophenone are not extensively detailed in publicly available literature, the principles can be inferred from the vast body of research on the asymmetric reduction of other acetophenone (B1666503) derivatives. Commonly employed catalysts for such transformations include chiral oxazaborolidines (CBS catalysts) and transition metal complexes with chiral ligands, such as those based on ruthenium, rhodium, and iridium.

The general reaction scheme involves the treatment of the aminoketone with a reducing agent, such as borane (B79455) or in asymmetric transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid, in the presence of a substoichiometric amount of the chiral catalyst. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield.

Table 1: Representative Catalysts for Asymmetric Ketone Reduction

| Catalyst Type | Typical Reducing Agent | Key Features |

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane complexes | High enantioselectivity for a wide range of ketones. |

| Noyori-type Ru(II)-diamine-diphosphine complexes | H₂ or HCOOH/NEt₃ | Effective for aromatic ketones. |

| Chiral Rh(III) and Ir(III) complexes | HCOOH/NEt₃ or i-PrOH | High turnover numbers and enantioselectivities. |

The success of this approach for 2-amino-2',5'-difluoroacetophenone would depend on the compatibility of the amino group with the catalytic system and the steric and electronic effects of the difluorophenyl moiety.

Asymmetric Amination Strategies

Asymmetric amination involves the introduction of an amino group to a prochiral substrate in a stereoselective manner. For the synthesis of this compound, this could theoretically be achieved through methods like asymmetric hydroamination or aminohydroxylation of a suitable styrene (B11656) precursor, or through the asymmetric addition of an amine equivalent to an epoxide. However, specific examples of these strategies being applied to the synthesis of this particular compound are not readily found in the literature.

Organocatalytic Methods for Stereoselective Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the formation of chiral amino alcohols, organocatalytic asymmetric Mannich reactions or aldol (B89426) reactions could be envisioned. For instance, an asymmetric Mannich reaction between 2,5-difluorobenzaldehyde, a suitable amine source, and a nucleophile, followed by reduction of the resulting carbonyl group, could potentially lead to the desired product. Chiral proline derivatives and cinchona alkaloids are common organocatalysts for such transformations. The development of a specific organocatalytic route to this compound would require careful optimization of the catalyst, reactants, and reaction conditions to control both diastereoselectivity and enantioselectivity.

Chemoenzymatic Synthesis Routes

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally benign approach to chiral synthesis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. A chemoenzymatic route to this compound would involve the enzymatic reduction of 2-amino-2',5'-difluoroacetophenone.

This approach often utilizes whole microbial cells or isolated enzymes. The key advantage is the high stereoselectivity often observed. The reaction typically requires a cofactor, such as NADPH or NADH, which is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose.

Table 2: Potential Ketoreductases for Asymmetric Reduction

| Enzyme Source | Cofactor | Typical Co-substrate for Regeneration |

| Saccharomyces cerevisiae | NADPH | Glucose |

| Candida species | NADPH/NADH | Isopropanol |

| Genetically engineered E. coli | NADPH/NADH | Isopropanol, Formate |

The selection of the appropriate ketoreductase is critical and often involves screening a library of enzymes to find one with high activity and selectivity for the specific substrate.

Chiral Resolution Techniques

Chiral resolution is a classical yet widely used method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture of the target compound.

Diastereomeric Salt Formation and Crystallization

The most common method for resolving racemic amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent. The racemic 2-Amino-2-(2,5-difluorophenyl)ethanol, being a basic compound due to its amino group, can be reacted with a chiral acid to form a pair of diastereomeric salts.

These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor.

The selection of the chiral resolving agent and the crystallization solvent is crucial for a successful resolution. Common chiral acids used for the resolution of amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.

Table 3: Common Chiral Resolving Acids for Amines

| Chiral Acid | Structure |

| (+)-Tartaric acid | HOOC-CH(OH)-CH(OH)-COOH |

| (-)-Dibenzoyl-L-tartaric acid | C₂₀H₁₄O₈ |

| (R)-(-)-Mandelic acid | C₆H₅CH(OH)COOH |

| (1S)-(+)-10-Camphorsulfonic acid | C₁₀H₁₆O₄S |

After separation, the desired enantiomer is liberated from the diastereomeric salt by treatment with a base to neutralize the chiral acid. The chiral resolving agent can often be recovered and reused, making this an economically viable method, especially on a larger scale. The efficiency of the resolution is determined by the difference in solubility of the diastereomeric salts and the ease of crystallization.

Chromatographic Chiral Separation Methodologies

The separation of enantiomers from a racemic mixture is a fundamental challenge in stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose. For amino alcohols like 2-Amino-2-(2,5-difluorophenyl)ethanol, polysaccharide-derived CSPs are particularly effective. mdpi.comresearchgate.net

These CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, can differentiate between enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.com The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol, is critical for achieving optimal separation. researchgate.net The precise ratio of these solvents influences the retention times and the resolution factor between the enantiomeric peaks.

For analytical and preparative separation of chiral amines and amino alcohols, derivatization can sometimes be employed to enhance interaction with the CSP. researchgate.net However, direct separation is often preferred to avoid additional reaction and purification steps. chromatographytoday.com The efficiency of a chromatographic separation is typically evaluated by the resolution factor (Rs), where a value greater than 1.5 indicates baseline separation of the two enantiomers. mdpi.com

Table 1: Exemplary HPLC Conditions for Chiral Amine/Amino Alcohol Separation This table is based on typical methodologies for separating similar chiral compounds and illustrates potential starting points for the target molecule.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Typical Flow Rate (mL/min) | Detection Wavelength (nm) |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (90:10, v/v) | 1.0 | 254 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) (85:15, v/v) | 0.8 | 254 |

| Teicoplanin Macrocyclic Glycopeptide | Methanol/Water (80:20, v/v) with 0.1% Acetic Acid | 1.0 | 230 |

Kinetic Resolution via Enzymatic or Catalytic Processes

Kinetic resolution is a powerful strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst or enzyme. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in high enantiomeric excess.

Enzymatic Kinetic Resolution (EKR) Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and amines due to their high enantioselectivity and operation under mild conditions. tudelft.nlharvard.edu In the case of a racemic amino alcohol, a lipase (B570770) can selectively acylate one enantiomer. For example, porcine kidney acylase I is a broadly applicable enzyme for the kinetic resolution of unnatural α-amino acids through the enantioselective hydrolysis of their N-acyl derivatives. harvard.edu This process can yield both the unreacted enantiomer and the product of the enzymatic reaction in high enantiomeric purity. researchgate.net

Dynamic Kinetic Resolution (DKR) A significant limitation of standard kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic or catalytic resolution step with an in-situ racemization of the slower-reacting enantiomer. nih.govresearchgate.net This continuous racemization allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product. researchgate.net This is often achieved by coupling an enzyme with a metal-based racemization catalyst, such as a ruthenium or iridium complex. researchgate.netnih.gov

Catalytic Kinetic Resolution Non-enzymatic chiral catalysts, such as chiral phosphoric acids or metal-ligand complexes, can also effect kinetic resolution. For instance, an efficient kinetic resolution of N-aryl β-amino alcohols has been demonstrated through asymmetric amination of anilines, where the hydroxyl and amino groups of the substrate play a crucial role in the catalytic cycle. rsc.org

Table 2: Comparison of Kinetic Resolution Strategies

| Method | Typical Catalyst/Enzyme | Key Advantage | Theoretical Max. Yield |

|---|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., Candida antarctica Lipase B) | High enantioselectivity, mild conditions | 50% |

| Dynamic Kinetic Resolution (DKR) | Enzyme + Metal Catalyst (e.g., Ru complex) | High yield and high enantioselectivity | 100% |

| Catalytic Kinetic Resolution | Chiral Phosphoric Acids, Metal-Ligand Complexes | Broad substrate scope, tunable reactivity | 50% |

Convergent and Linear Synthesis Strategies

Linear Synthesis: This strategy involves the sequential modification of a starting material through a series of steps. An example would be starting with 2,5-difluorobenzaldehyde, converting it to a cyanohydrin, reducing the nitrile to an amine, and then reducing the hydroxyl group to form the ethanol backbone. Stereocontrol would need to be introduced at a key step, for instance, during a reduction using a chiral catalyst.

Convergent Synthesis: This approach involves preparing key fragments of the molecule separately and then combining them in a later step. For this compound, this could involve the coupling of a pre-formed chiral amino component with the 2,5-difluorophenyl group, for example, via a Grignard or organolithium addition to a chiral imine derivative.

Construction of the Carbon Skeleton with Stereocontrol

Establishing the correct stereochemistry at the chiral center is the most critical aspect of the synthesis. Several methods are available to achieve this:

Asymmetric Transfer Hydrogenation: A highly efficient method for producing chiral amino alcohols is the asymmetric transfer hydrogenation of α-amino ketones. scihorizon.com This reaction often employs chiral ruthenium catalysts in the presence of a hydrogen donor like a formic acid/triethylamine mixture, delivering the desired amino alcohol with high enantioselectivity. scihorizon.com

Substrate Control: Stereocontrol can be achieved by using a chiral auxiliary covalently bonded to the substrate. diva-portal.org For example, alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base allows for the diastereoselective introduction of the 2,5-difluorobenzyl group. mdpi.com Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid precursor, which can then be reduced to the target amino alcohol.

Reagent Control: This involves using a chiral reagent or catalyst to direct the stereochemical outcome of a reaction on a prochiral substrate. diva-portal.org An example is the Sharpless asymmetric aminohydroxylation, which can introduce both the amino and hydroxyl groups across a double bond in a stereocontrolled manner, although it may face challenges with regioselectivity. diva-portal.org

Late-Stage Introduction of Amino and Hydroxyl Functionalities

Late-stage functionalization (LSF) is a modern synthetic strategy that aims to introduce key functional groups at the end of a synthetic sequence. wikipedia.orgmpg.de This approach can significantly shorten synthetic routes and allow for the rapid diversification of complex molecules. researchgate.net

For a molecule like this compound, LSF could theoretically be applied by first constructing the 2-(2,5-difluorophenyl)ethanol (B2682338) skeleton and then introducing the amino group at the desired position. Enantioselective C-H amination is an emerging field that could achieve this. nih.gov This process might involve a directed radical relay mechanism, where an alcohol is temporarily converted into a group that facilitates intramolecular hydrogen atom transfer, followed by amination at the target C-H bond using a chiral catalyst system. nih.gov This avoids the need for pre-functionalized substrates and offers a more atom-economical route.

Comparison and Evaluation of Synthetic Efficiencies and Enantioselectivities

The choice of synthetic route depends on factors such as scale, cost, desired purity, and available technology. Each methodology presents a unique balance of efficiency and enantioselectivity.

Chromatographic Separation: While potentially costly and resource-intensive on a large scale, it offers a direct path to very high enantiopurity (>99% ee) from a simple racemic synthesis. Its primary advantage is reliability, as it separates what has already been formed.

Kinetic Resolution: Standard EKR is operationally simple but is limited by a 50% yield. DKR provides access to high yields and excellent enantioselectivity, making it a very attractive option for larger-scale production. nih.govresearchgate.net The efficiency is often high, but it requires careful optimization of both the enzymatic resolution and the chemical racemization steps.

Asymmetric Synthesis: Building the stereocenter directly via asymmetric catalysis (e.g., transfer hydrogenation) is often the most elegant and atom-economical approach. scihorizon.com It can provide high yields and enantioselectivities directly, avoiding resolution steps. However, it requires the development and optimization of a specific catalytic system for the substrate of interest.

Table 3: Comparative Evaluation of Synthetic Approaches

| Synthetic Strategy | Typical Enantioselectivity (ee or er) | Overall Yield | Key Considerations |

|---|---|---|---|

| Chromatographic Separation | >99% ee | <50% (for one enantiomer) | High purity; can be costly and difficult to scale. |

| Enzymatic Kinetic Resolution | >95% ee | <50% | Mild conditions; yield limited. |

| Dynamic Kinetic Resolution | >99% ee | >90% | High efficiency; requires compatible enzyme and racemization catalyst. |

| Asymmetric Synthesis (e.g., Transfer Hydrogenation) | 95-99% ee (99.6:0.4 er reported for similar substrates scihorizon.com) | 60-90% | Highly atom-economical; requires catalyst development. |

Stereochemical Aspects and Chirality Control in R 2 Amino 2 2,5 Difluorophenyl Ethanol Research

Strategies for Enantiopurity Enhancement

Achieving high levels of enantiopurity is essential for the application of chiral molecules. For 2-amino-2-arylethanol scaffolds, several strategies are employed, broadly categorized as asymmetric synthesis, which aims to create the desired enantiomer selectively from prochiral precursors, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric synthesis provides a direct route to enantiomerically enriched products. Methods applicable to the synthesis of chiral amino alcohols include the asymmetric hydrogenation of prochiral α-amino ketones, the Sharpless asymmetric aminohydroxylation of olefins, and chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cnacs.org Biocatalytic strategies, utilizing enzymes like amine dehydrogenases or transaminases, offer highly selective and environmentally benign routes to chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. nih.govfrontiersin.org

Chiral resolution remains a widely practiced and effective strategy. wikipedia.org The classical approach involves reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Following separation, the resolving agent is removed to yield the pure enantiomer. Another powerful technique is chiral chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. csic.esnih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to their separation. nih.gov

A particularly efficient method for enhancing enantiopurity is Dynamic Kinetic Resolution (DKR) . This process combines the high enantioselectivity of a resolving catalyst (often an enzyme) with an in-situ racemization of the undesired enantiomer, enabling a theoretical yield of up to 100% for the desired enantiomer. chinesechemsoc.orgresearchgate.net In a typical chemoenzymatic DKR of a racemic amino alcohol, an enzyme (e.g., lipase) selectively acylates one enantiomer, while a metal catalyst (e.g., a ruthenium or palladium complex) continuously racemizes the unreacted, slower-reacting enantiomer. researchgate.netacs.orgacs.org This ensures the entire racemic starting material can be converted into a single, enantiomerically pure product. researchgate.net

| Substrate Type | Resolution Catalyst | Racemization Catalyst | Typical Acyl Donor | Outcome |

|---|---|---|---|---|

| Secondary Alcohols | Novozym 435 (Lipase) | Ruthenium Complex | Isopropyl Acetate | High Yield (>95%), Excellent Enantiomeric Excess (>99% ee) |

| Primary Amines | Lipase (B570770) PS-C1 | Palladium Nanoparticles | Ethyl Methoxyacetate | High Yield (>99%), Excellent Enantiomeric Excess (>99% ee) acs.org |

| Amino Alcohols | Subtilisin | Ruthenium Complex | Activated Esters | Enantiomerically Pure Acylated Products researchgate.net |

Stereochemical Assignment Methodologies

The unambiguous determination of the absolute configuration of a chiral center is crucial. For (R)-2-Amino-2-(2,5-difluorophenyl)ethanol, several spectroscopic and analytical methods are employed to confirm its 'R' configuration.

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. kud.ac.inwikipedia.org An ORD spectrum can be a plain curve, showing a steady increase or decrease in rotation with decreasing wavelength, or it can be anomalous, exhibiting peaks and troughs. amrita.edu This anomalous behavior, known as the Cotton effect, occurs in the wavelength region where the molecule has a chromophore that absorbs light. amrita.edu The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center near the chromophore, making ORD a valuable tool for configurational assignment of chiral amines. amrita.eduzendy.io

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. mtoz-biolabs.com A CD spectrum is also characterized by the Cotton effect, and its sign provides stereochemical information. mtoz-biolabs.com For acyclic molecules like β-amino alcohols, a direct CD measurement may be challenging. However, their absolute configuration can be determined using the exciton-coupled circular dichroism (ECCD) method. acs.org This involves a one-step derivatization of the amino alcohol with chromophoric reagents, such as 2-(bromomethyl)quinoline. acs.org The resulting derivative is then complexed with a metal ion, like Cu(II), which fixes the geometry between the two newly introduced chromophores. acs.orgfigshare.com The spatial interaction between these chromophores generates a characteristic bisignate (two-signed) CD signal, and the sign of this exciton (B1674681) couplet can be directly correlated to the absolute configuration of the original stereocenter. acs.org

| Technique | Principle | Key Feature | Application to Amino Alcohols |

|---|---|---|---|

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Cotton Effect (anomalous curve near absorption band). | Sign of the Cotton effect correlates with absolute configuration. amrita.edu |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Signed Cotton Effect peaks. | Comparison of spectrum with known standards. mtoz-biolabs.com |

| Exciton-Coupled CD (ECCD) | CD signal arising from interaction of two chromophores. | Sign of the bisignate exciton-coupled signal. | Derivatization followed by metal complexation allows for unambiguous assignment. acs.org |

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comwikipedia.org The technique requires a suitable single crystal of the compound or a derivative. The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of a sufficiently heavy atom in the molecule causes small but measurable differences in the diffraction pattern that break Friedel's law. wikipedia.orgmdpi.com This effect, utilized in the Bijvoet method, allows for the direct and unambiguous determination of the absolute spatial arrangement of the atoms in the crystal lattice. wikipedia.orgnih.gov

For organic molecules like this compound, which consist of light atoms (C, H, N, O, F), the anomalous scattering effect can be weak. To ensure a reliable determination, it is often advantageous to prepare a crystalline derivative by reacting the amino alcohol with a reagent containing a heavier atom (e.g., bromine or a metal) or a known chiral entity. nih.gov The analysis of this derivative then firmly establishes the configuration, which can be related back to the parent compound.

Mechanisms of Chiral Induction and Recognition

The successful synthesis of a single enantiomer relies on the principles of chiral induction and recognition.

Chiral induction describes the process by which a chiral feature in a reaction system influences the creation of a new stereocenter, leading to the preferential formation of one stereoisomer. wikipedia.org There are several primary mechanisms:

Substrate Control: The starting material already contains a stereocenter, which directs the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule. Syntheses starting from the "chiral pool," such as amino acids or carbohydrates, rely on this principle. mdpi.com

Auxiliary Control: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct a stereoselective reaction. After the reaction, the auxiliary is removed, leaving the enantiomerically enriched product. wikipedia.org

Reagent Control: A chiral reagent is used to deliver a functional group to a prochiral substrate in a stereoselective manner.

Catalyst Control: A small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) creates a chiral environment around the substrate. msu.edu This chiral environment lowers the activation energy for the reaction pathway leading to one enantiomer over the other, resulting in an enantiomerically enriched product. wikipedia.org The stereochemical outcome is often rationalized by examining the steric and electronic interactions in the diastereomeric transition states, as described by models like the Felkin-Anh or chelation-control models. wikipedia.orgmsu.edu

Chiral recognition is the ability of a chiral molecule or environment to interact differently with the two enantiomers of another chiral compound. nih.govacs.org This is the fundamental mechanism underlying all chiral resolution techniques and enantioselective catalysis. researchgate.net The most widely accepted model for chiral recognition is the three-point interaction model . nih.govresearchgate.net This model posits that for effective discrimination, a chiral selector must have at least three points of interaction (which can be attractive or repulsive) with the enantiomers. Crucially, at least one of these interactions must be stereochemically dependent, meaning it is favorable with one enantiomer but unfavorable with the other. nih.gov In enzymatic resolutions, these interactions involve the precise fit of one enantiomer into the enzyme's active site. In chiral chromatography, they are the interactions between the enantiomers and the chiral stationary phase. researchgate.net

Chemical Transformations and Derivatization of R 2 Amino 2 2,5 Difluorophenyl Ethanol

Reactions at the Amino Group

The primary amino group is a potent nucleophile, readily participating in reactions to form amides, sulfonamides, alkylamines, and imines.

The amino group of (R)-2-Amino-2-(2,5-difluorophenyl)ethanol can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction, typically carried out in the presence of a base to neutralize the acid byproduct, yields the corresponding N-acylated derivative. For instance, reaction with acetyl chloride would produce N-((R)-2-(2,5-difluorophenyl)-2-hydroxyethyl)acetamide. Friedel-Crafts acylation principles, while typically applied to aromatic rings, underscore the reactivity of acyl halides which are employed in these transformations. nih.govmdma.ch The protection of the amino group as an acyl derivative can be a crucial step in multi-step syntheses. mdma.ch

Similarly, sulfonylation occurs upon treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction affords the corresponding sulfonamide. A particularly relevant transformation in asymmetric synthesis is the reaction with a sulfinyl chloride, such as (R)- or (S)-2-methylpropane-2-sulfinyl chloride, to produce chiral N-sulfinyl derivatives. These reactions are fundamental in the preparation of chiral amines and their derivatives. nih.gov

| Reaction Type | Reagent Example | Product Class | Typical Conditions |

| Acylation | Acetyl chloride | N-acyl amide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Sulfonylation | p-Toluenesulfonyl chloride | N-sulfonyl sulfonamide | Base (e.g., pyridine), aprotic solvent |

| Sulfinylation | (R)-2-Methylpropane-2-sulfinyl chloride | N-sulfinyl sulfinamide | Base, aprotic solvent |

This table presents examples of acylation and sulfonylation reactions at the amino group.

While direct alkylation of the amino group with alkyl halides is possible, it is often hampered by a lack of selectivity and a propensity for overalkylation. harvard.eduacsgcipr.org A more controlled and widely used method for introducing alkyl groups is reductive amination. acsgcipr.org

Reductive amination involves a two-step process, often performed in a single pot. wikipedia.org First, the primary amine of this compound condenses with an aldehyde or a ketone to form an intermediate imine or enamine. acsgcipr.orgwikipedia.org This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding secondary or tertiary amine. harvard.edu Commonly used reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). harvard.eduorganic-chemistry.org The choice of reducing agent is critical; for example, sodium triacetoxyborohydride is particularly mild and selective, tolerating a wide range of functional groups. organic-chemistry.org This strategy provides a powerful and reliable method for forming carbon-nitrogen bonds. harvard.edu

| Carbonyl Compound | Reducing Agent | Product Type |

| Formaldehyde | Sodium triacetoxyborohydride | N,N-dimethyl amine |

| Acetone | Sodium cyanoborohydride | N-isopropyl amine |

| Benzaldehyde | Sodium borohydride | N-benzyl amine |

This table illustrates examples of reductive amination starting from this compound.

The condensation of the primary amino group of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of Schiff bases, or imines. nih.govekb.eg This reversible reaction typically requires the removal of water to drive the equilibrium towards the product. youtube.com The resulting imine contains a carbon-nitrogen double bond.

The formation of N-sulfinylimines is a noteworthy application, where the amino alcohol is first reacted with a chiral sulfinamide, such as (R)-(+)-2-Methyl-2-propanesulfinamide, in the presence of a dehydrating agent like titanium(IV) ethoxide. nih.gov These chiral sulfinimines are valuable intermediates in asymmetric synthesis, as the sulfinyl group can direct the stereoselective addition of nucleophiles to the imine carbon. nih.gov

| Carbonyl Reagent | Product | Key Feature |

| Benzaldehyde | N-benzylidene-(R)-2-(2,5-difluorophenyl)-2-hydroxyethanamine | Schiff Base |

| Cyclohexanone | N-cyclohexylidene-(R)-2-(2,5-difluorophenyl)-2-hydroxyethanamine | Schiff Base |

| Various aldehydes/ketones with (R)-tert-butanesulfinamide | Chiral N-tert-butanesulfinyl imines | Chiral auxiliary for asymmetric synthesis |

This table shows examples of Schiff base and imine formation.

Reactions at the Hydroxyl Group

The secondary hydroxyl group can undergo a range of transformations, including esterification, etherification, oxidation, and reduction.

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid, acyl chloride, or acid anhydride (B1165640). Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. pearson.com Alternatively, reaction with a more reactive acyl chloride or anhydride in the presence of a base like pyridine provides a high-yielding route to the corresponding ester. chemguide.co.uk For example, reacting this compound with acetic anhydride would yield (R)-1-(2,5-difluorophenyl)-2-aminoethyl acetate, assuming the amino group is suitably protected. Enzyme-catalyzed esterification using lipases also presents a mild and selective method for this transformation. researchgate.net

Etherification, the formation of an ether linkage, can be accomplished under various conditions. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. Other methods may include reactions under acidic conditions, though care must be taken to avoid side reactions involving the amino group.

Oxidation of the secondary hydroxyl group in this compound can generate the corresponding α-amino ketone. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are commonly used for the oxidation of secondary alcohols to ketones. Asymmetric electrochemical oxidation methods have also been developed for the selective oxidation of aminoalcohols.

Conversely, the hydroxyl group can be removed through reduction, a process known as deoxygenation. nrochemistry.com This transformation typically involves a two-step sequence. First, the hydroxyl group is converted into a better leaving group, for instance, by forming a tosylate or a thioxoester (as in the Barton-McCombie deoxygenation). nrochemistry.com Subsequent treatment with a reducing agent, such as lithium aluminum hydride for the tosylate or tributyltin hydride for the thioxoester, results in the replacement of the hydroxyl group with a hydrogen atom. nrochemistry.com

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone |

| Reduction (Deoxygenation) | 1. TsCl, pyridine; 2. LiAlH₄ | Alkane |

This table summarizes oxidation and reduction transformations of the hydroxyl group.

Formation of Chiral Ligands and Catalyst Precursors

The primary amine and hydroxyl moieties of this compound are ideal anchor points for the construction of chiral ligands. These ligands are instrumental in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

The synthesis of such ligands often involves the reaction of the amino alcohol with various electrophiles. For instance, reaction with phosphorus-containing electrophiles can yield phosphine-type ligands. While specific examples utilizing the difluorophenyl scaffold are not extensively documented in readily available literature, the general synthetic strategies are well-established. These typically involve N-acylation or N-alkylation followed by reaction of the hydroxyl group, or vice-versa, to introduce coordinating atoms like phosphorus, nitrogen, or sulfur.

The resulting ligands, often bidentate or tridentate, can then be complexed with transition metals such as rhodium, iridium, palladium, or copper to form catalyst precursors. These precursors are subsequently used in a wide array of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. The stereochemistry of the this compound backbone is crucial for inducing high levels of enantioselectivity in these catalytic processes.

Transformations Involving Both Functional Groups

Reactions that engage both the amino and hydroxyl groups of this compound simultaneously are particularly useful for constructing rigid cyclic structures. These transformations are key to synthesizing important classes of chiral auxiliaries and heterocyclic compounds.

Cyclization Reactions to Form Heterocyclic Compounds

The 1,2-amino alcohol motif is a precursor to a variety of heterocyclic systems. Cyclization reactions can be initiated by reacting the molecule with bifunctional reagents. For example, condensation with aldehydes or ketones leads to the formation of chiral oxazolidine (B1195125) rings. Similarly, reaction with phosgene (B1210022) or its equivalents can yield oxazolidinones, while reaction with dicarbonyl compounds or their derivatives can lead to the formation of more complex heterocyclic frameworks like piperazines or morpholines, depending on the reagent and reaction conditions.

These heterocyclic products are not only valuable in their own right as potential biologically active molecules but also serve as protected forms of the amino alcohol, allowing for selective modification at other parts of the molecule. The incorporation of the 2,5-difluorophenyl group can significantly influence the biological activity and pharmacokinetic properties of the resulting heterocycles.

Synthesis of Chiral Oxazolines and Related Structures

One of the most prominent applications of chiral 1,2-amino alcohols is in the synthesis of chiral oxazolines. These are five-membered heterocyclic compounds that are widely used as ligands in asymmetric catalysis, often referred to as BOX (bis(oxazoline)) or PyBOX (pyridine-bis(oxazoline)) ligands.

The synthesis of a chiral oxazoline (B21484) from this compound typically involves a two-step process. First, the amino group is acylated with a carboxylic acid, acyl chloride, or nitrile. The resulting N-(2-hydroxy-1-(2,5-difluorophenyl)ethyl)amide intermediate is then subjected to a cyclodehydration reaction. This cyclization is often promoted by reagents like thionyl chloride (SOCl₂), which converts the hydroxyl group into a good leaving group, followed by base-mediated ring closure. Alternative, milder methods for the cyclization step have also been developed to accommodate sensitive functional groups.

The general reaction scheme is as follows:

Acylation: The amino group of this compound reacts with an acylating agent (e.g., R-COCl) to form an amide intermediate.

Cyclization: The amide intermediate is treated with a dehydrating agent or a reagent that activates the hydroxyl group, leading to intramolecular cyclization to form the corresponding (4R)-4-(2,5-difluorophenyl)-4,5-dihydrooxazole derivative.

The specific reagents and conditions for these transformations are detailed in the following table, based on general methodologies for oxazoline synthesis.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference Method |

|---|---|---|---|---|

| This compound | Benzoyl chloride | 1. Triethylamine, CH₂Cl₂ 2. SOCl₂, then NaOH | (4R)-2-Phenyl-4-(2,5-difluorophenyl)-4,5-dihydrooxazole | General procedure for oxazoline synthesis from amino alcohols. |

| This compound | Benzonitrile | ZnCl₂, heat | (4R)-2-Phenyl-4-(2,5-difluorophenyl)-4,5-dihydrooxazole | General procedure for oxazoline synthesis from nitriles. |

| This compound | Formaldehyde | Acid catalyst, heat | (4R)-4-(2,5-difluorophenyl)-1,3-oxazolidine | General procedure for oxazolidine synthesis. |

Regioselectivity and Chemoselectivity Studies in Derivatization

When derivatizing a molecule with multiple reactive sites like this compound, controlling the regioselectivity and chemoselectivity is paramount. The primary amine is generally more nucleophilic than the primary alcohol, allowing for selective reactions at the nitrogen atom under appropriate conditions.

For instance, in acylation reactions using one equivalent of an acylating agent under basic conditions, the amine will typically react preferentially to form the N-acylated product. Similarly, in alkylation reactions with alkyl halides, N-alkylation is favored over O-alkylation. This chemoselectivity allows for a stepwise derivatization of the molecule. First, the amino group can be modified and/or protected, and then subsequent reactions can be carried out at the hydroxyl group.

Regioselectivity becomes a key consideration when using reagents that can potentially react with both functional groups or with the aromatic ring. However, under most standard derivatization conditions, the reactivity of the amino and hydroxyl groups far exceeds that of the difluorophenyl ring, which is relatively deactivated towards electrophilic substitution.

Applications of R 2 Amino 2 2,5 Difluorophenyl Ethanol As a Chiral Building Block

Precursor in Asymmetric Synthesis of Complex Molecules

Chiral amino alcohols are fundamental precursors in the asymmetric synthesis of complex molecules, providing a readily available source of stereochemical information.

Role in the Synthesis of Chiral Pharmaceutical Intermediates

Chiral 1,2-amino alcohols are privileged scaffolds found in numerous pharmaceutical agents. The synthesis of chiral drugs often relies on the use of enantiomerically pure starting materials to ensure the desired therapeutic effect and avoid potential side effects from other stereoisomers. While direct examples of the use of (R)-2-Amino-2-(2,5-difluorophenyl)ethanol in the synthesis of specific pharmaceutical intermediates are not widely reported, the utility of similar fluorinated amino alcohols is well-documented. For instance, analogous chiral amino alcohols are key intermediates in the synthesis of various therapeutic agents, including anti-Alzheimer's drugs.

The general strategy involves utilizing the chiral amino alcohol as a scaffold to introduce other functionalities with stereochemical control. The amino and hydroxyl groups can be selectively protected and then elaborated into more complex structures. The difluorophenyl group in this compound is of particular interest in drug design, as fluorine substitution can modulate the electronic properties and metabolic stability of a drug molecule.

Table 1: Examples of Chiral Pharmaceutical Intermediates Synthesized from Analogous Chiral Amino Alcohols

| Chiral Intermediate | Therapeutic Area | Analogous Chiral Precursor | Reference |

| (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | Anti-Alzheimer's | 2-bromo-4-fluoro acetophenone (B1666503) (reduced) | mdpi.com |

| Ethyl-(S)-5-hydroxyhexanoate | Anti-Alzheimer's | Ethyl-5-oxohexanoate (reduced) | mdpi.com |

| (R)-Phenylephrine | Decongestant | α-Amino ketone precursor | acs.org |

This table presents examples of chiral pharmaceutical intermediates synthesized from precursors analogous to this compound, illustrating the potential applications of this class of compounds.

Application in the Construction of Natural Product Analogs

The synthesis of natural products and their analogs is a significant area of organic chemistry, often aimed at developing new therapeutic agents or biological probes. mdpi.com Chiral amino alcohols serve as valuable starting materials for the construction of these complex molecules. researchgate.net The stereocenter of the amino alcohol can be used to control the stereochemistry of subsequent reactions, leading to the desired enantiomer of the target molecule.

While there are no specific examples in the literature detailing the use of this compound in the synthesis of natural product analogs, the general principles of asymmetric synthesis suggest its potential utility. For example, it could be incorporated into peptide-based natural product analogs or used as a starting point for the synthesis of alkaloids or other nitrogen-containing natural products. The difluorophenyl moiety would allow for the creation of novel analogs with potentially enhanced biological activity or modified properties compared to the natural product.

Component in Chiral Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can be used to produce large quantities of an enantiomerically enriched product. nih.gov Chiral amino alcohols are excellent precursors for a variety of chiral ligands due to their straightforward synthesis and the presence of two coordination sites (the amino and hydroxyl groups).

Development of Chiral Catalysts Derived from this compound

This compound can be readily converted into various types of chiral ligands, such as oxazolines, by reaction with appropriate reagents. For instance, condensation with a nitrile can yield a chiral oxazoline (B21484), which can then be further functionalized. A particularly important class of ligands derived from amino alcohols are phosphino-oxazoline (PHOX) ligands. acs.org These P,N-bidentate ligands have proven to be highly effective in a wide range of metal-catalyzed asymmetric reactions.

The synthesis of a PHOX ligand from this compound would involve the initial formation of the corresponding oxazoline, followed by the introduction of a phosphine (B1218219) group. The resulting ligand would possess a chiral backbone derived from the amino alcohol, with the potential for the difluorophenyl group to influence the steric and electronic properties of the catalyst, thereby affecting its reactivity and enantioselectivity.

Performance of These Catalysts in Enantioselective Reactions (e.g., Hydrogenation, Alkylation)

Chiral catalysts derived from amino alcohols have been successfully employed in a variety of enantioselective reactions. For example, iridium catalysts bearing chiral P,N-ligands are highly effective for the asymmetric hydrogenation of unfunctionalized alkenes. Similarly, palladium-catalyzed asymmetric allylic alkylation is another key transformation where chiral ligands play a crucial role.

While performance data for catalysts specifically derived from this compound is not available, the performance of catalysts with analogous structural motifs provides insight into their potential. For example, chiral spiro iridium catalysts have been used for the highly enantioselective hydrogenation of α-amino ketones to produce chiral 1,2-amino alcohols. acs.org

Table 2: Performance of Analogous Chiral Catalysts in Enantioselective Reactions

| Reaction | Catalyst Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ir-MaxPHOX | α,β-Unsaturated ester | High | nih.gov |

| Asymmetric Hydrogenation | Ir-MaxPHOX | Unfunctionalized tetrasubstituted alkene | Excellent | nih.gov |

| Asymmetric Allylic Alkylation | Pd-PHOX | 1,3-Diphenylallyl acetate | Up to 99% | acs.org |

| Asymmetric Aldol (B89426) Reaction | Cu(II)-thiophene-2,5-bis(amino-alcohol) | Isatin derivatives | Up to 95% | nih.gov |

This table showcases the performance of chiral catalysts derived from amino alcohols analogous to this compound in various enantioselective transformations.

Scaffold for Material Science Applications (e.g., Chiral Polymers, Supramolecular Assemblies)

The application of chiral molecules in material science is a rapidly growing field, with chiral polymers and supramolecular assemblies exhibiting unique optical, electronic, and recognition properties. Chiral amino acids and their derivatives are attractive building blocks for the construction of such materials due to their biocompatibility and the ability to form ordered structures through non-covalent interactions such as hydrogen bonding. mdpi.com

While there is no specific literature on the use of this compound in material science, its structure suggests potential applications. The amino and hydroxyl groups can participate in hydrogen bonding to drive the formation of self-assembled structures. The chiral center would impart chirality to the resulting material, which could be exploited in applications such as chiral recognition, asymmetric catalysis, and chiroptical materials. mdpi.com

The difluorophenyl group could also play a role in directing the self-assembly process through π-π stacking interactions. Furthermore, the molecule could be functionalized with a polymerizable group to create chiral polymers. These polymers could find applications as chiral stationary phases in chromatography or as circularly polarized luminescence emitters.

Utility in Stereoselective Analytical Reagents

Extensive research of scientific literature and patent databases did not yield specific examples of This compound being directly utilized as a chiral building block for the synthesis of stereoselective analytical reagents. While the structural characteristics of this compound, namely its stereogenic center and functional groups (a primary amine and a hydroxyl group), theoretically make it a suitable candidate for development into a chiral derivatizing agent or a component of a chiral stationary phase, no documented applications in these areas were found.

Chiral analytical reagents are crucial for the separation and analysis of enantiomers, which is of paramount importance in the pharmaceutical and chemical industries. These reagents function by creating diastereomeric pairs with the enantiomers of an analyte, which then exhibit different physicochemical properties allowing for their separation and quantification using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Although no direct applications for This compound in this context have been reported, the general strategies for employing chiral amino alcohols in the development of analytical reagents are well-established. These strategies typically involve the reaction of the amino or hydroxyl group with a suitable achiral molecule to introduce a chromophore or a fluorophore for enhanced detection, or to create a rigid structure that can participate in selective interactions with one enantiomer of an analyte over the other.

Given the absence of specific research findings on the utility of This compound in stereoselective analytical reagents, no data tables or detailed research findings can be presented.

Computational and Theoretical Studies on R 2 Amino 2 2,5 Difluorophenyl Ethanol

Conformational Analysis and Energy Landscapes

A primary step in the theoretical investigation of a flexible molecule like (R)-2-Amino-2-(2,5-difluorophenyl)ethanol would be a comprehensive conformational analysis. This process aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to optimize the geometry of various potential conformers and calculate their relative energies.

The results of such an analysis are typically presented as a potential energy surface or landscape, which maps the energy of the molecule as a function of its geometry, often defined by key dihedral angles. The identification of low-energy conformers is crucial, as these are the most likely to be present under experimental conditions and are responsible for the molecule's observed properties and biological activity. For fluorinated compounds, particular attention is paid to the influence of the fluorine atoms on conformational preference, which can be significant.

Interactive Data Table: Hypothetical Conformational Energy Data

The following table is a hypothetical representation of what a conformational analysis might yield for this compound, as no specific data is available.

| Conformer ID | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 60 | 180 | 0.00 | 75.2 |

| Conf-2 | 180 | 60 | 1.25 | 15.5 |

| Conf-3 | -60 | 180 | 1.50 | 9.3 |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound would be investigated to understand its reactivity. DFT calculations are commonly used to determine a variety of electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Other analyses would involve mapping the electrostatic potential to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, would provide further quantitative predictions of the molecule's chemical behavior.

Interactive Data Table: Hypothetical Electronic Properties

This table illustrates the type of data that would be generated from an electronic structure analysis of this compound. This data is for illustrative purposes only.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

Mechanistic Insights into Reactions Involving this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For a chiral amino alcohol, theoretical studies could investigate its synthesis, such as the asymmetric reduction of a corresponding ketone, or its participation in subsequent reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates. Such studies could reveal, for instance, the role of catalysts or the stereochemical course of a reaction involving the chiral center of this compound.

Molecular Modeling and Docking Studies for Ligand-Substrate Interactions

Given that chiral amino alcohols are important structural motifs in many pharmaceutical compounds, molecular docking studies would be a likely application of computational modeling for this molecule. Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a typical study, the three-dimensional structure of this compound would be docked into the active site of a target protein. The simulation would predict the binding mode and estimate the binding affinity. This information is invaluable in drug discovery for understanding the molecular basis of a drug's action and for designing more potent and selective inhibitors. The analysis would focus on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Advanced Characterization Techniques for R 2 Amino 2 2,5 Difluorophenyl Ethanol and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of (R)-2-Amino-2-(2,5-difluorophenyl)ethanol. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the difluorophenyl ring typically appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methine proton (-CH-), the methylene (B1212753) protons (-CH₂-), and the protons of the amino (-NH₂) and hydroxyl (-OH) groups will each have characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. The difluorophenyl ring carbons show distinct signals, with their chemical shifts and splitting patterns influenced by coupling to the attached fluorine atoms (¹J-CF, ²J-CF, etc.). The two aliphatic carbons (methine and methylene) will also have characteristic resonances. mdpi.com

¹⁹F NMR: Fluorine NMR is highly sensitive and provides direct information about the fluorine atoms on the aromatic ring. The spectrum will show two distinct signals for the two non-equivalent fluorine atoms, with their coupling to each other and to nearby protons providing key structural confirmation.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity and Coupling (J) |

| Aromatic CHs | 6.90 - 7.30 | 114 - 125 | m |

| C-F (ipso) | - | 155 - 160 | dd, J-CF ≈ 240-250 Hz, J-CF ≈ 10-15 Hz |

| CH-N | ~4.0 - 4.5 | ~55 - 60 | dd |

| CH₂-O | ~3.6 - 3.8 | ~65 - 70 | m |

| NH₂ | Variable (broad) | - | s (br) |

| OH | Variable (broad) | - | s (br) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic groups. vscht.czlibretexts.org

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org

N-H Stretch: The primary amine group will typically show two medium-intensity peaks in the 3300-3500 cm⁻¹ region. These can sometimes overlap with the O-H band.

C-H Stretch (Aromatic): Absorption bands for C-H stretching on the aromatic ring are expected just above 3000 cm⁻¹. libretexts.org

C-H Stretch (Aliphatic): C-H stretching vibrations for the ethanol (B145695) backbone will appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions between 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the phenyl ring. vscht.cz

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region indicates the presence of the C-O bond of the alcohol. libretexts.org

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, are indicative of the C-F bonds.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3500 | Strong, Broad |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium (often two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Alcohol) | Stretch | 1050 - 1260 | Strong |

| C-F (Aryl Fluoride) | Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. nih.gov For this compound (M.W. 173.16), the [M+H]⁺ ion would have an m/z of approximately 174.07. uni.lu

Common fragmentation pathways for amino alcohols often involve the loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃). A significant fragment could arise from the cleavage of the C-C bond between the two aliphatic carbons, leading to characteristic daughter ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. nih.gov

Chromatographic Purity and Enantiomeric Excess Determination Methods

Chromatographic methods are essential for assessing the chemical purity and, crucially for a chiral compound, the enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose. nih.govunife.it

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for separating enantiomers and determining their relative amounts. unife.itnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For a polar compound like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. Method development typically involves screening various CSPs and mobile phase compositions.

Stationary Phase: Columns such as Chiralcel® OD-H, Chiralpak® AD-H, or Lux® Cellulose/Amylose (B160209) series are common starting points for separating amino alcohols.

Mobile Phase: A normal-phase mode, using mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol), is frequently successful. A small amount of a basic additive (e.g., diethylamine, DEA) is often required to improve peak shape and resolution for amine-containing compounds. nih.gov Reversed-phase and polar organic modes can also be explored.

Detection: UV detection is standard, as the difluorophenyl group provides a strong chromophore.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

Interactive Table 3: Example Chiral HPLC Method Parameters for Amino Alcohol Separation

| Parameter | Condition |

| Column (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Note: This is a representative starting method; optimization of the mobile phase composition and other parameters is typically required to achieve baseline separation for a specific compound.

Gas Chromatography (GC)

Chiral GC can also be used to determine enantiomeric excess, often with high sensitivity and resolution. sigmaaldrich.com However, due to the low volatility and polar nature of amino alcohols, derivatization is typically necessary before analysis. The hydroxyl and amino groups are converted into less polar, more volatile functionalities.

Derivatization: A common two-step approach involves esterification of the hydroxyl group followed by acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640), TFAA). sigmaaldrich.com This creates volatile diastereomeric derivatives if a chiral derivatizing agent is used, or enantiomeric derivatives with an achiral agent for separation on a chiral column.

Stationary Phase: Chiral GC columns are often based on cyclodextrin (B1172386) derivatives (e.g., β- or γ-cyclodextrin phases). mdpi.com

Detection: A Flame Ionization Detector (FID) is commonly used.

The choice between HPLC and GC depends on the specific compound, available instrumentation, and the required sensitivity. Chiral HPLC is often preferred as it typically does not require derivatization. nih.gov

Future Directions and Emerging Research Avenues for R 2 Amino 2 2,5 Difluorophenyl Ethanol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (R)-2-Amino-2-(2,5-difluorophenyl)ethanol is poised for a paradigm shift towards greener and more efficient methodologies. Current research trends emphasize the move away from conventional multi-step syntheses, which can be resource-intensive, towards processes guided by the principles of green chemistry. nih.govnih.gov This involves the adoption of one-pot reactions and the utilization of bio-based solvents and catalysts to minimize environmental impact and enhance atom economy. encyclopedia.pubmdpi.com

Key areas of development include:

Biocatalysis: The use of enzymes, such as transaminases and ketoreductases, offers a highly selective and environmentally benign route to chiral amino alcohols. Future research could focus on developing specific enzymatic pathways for the asymmetric synthesis of this target molecule, potentially from simple, non-chiral starting materials. nih.gov

Organocatalysis: Metal-free catalytic systems are gaining prominence for their reduced toxicity and cost. The application of novel organocatalysts could provide new, efficient pathways for the enantioselective construction of the C-N and C-O stereocenters.

Sustainable Reagents and Solvents: Emphasis will be placed on replacing hazardous reagents and volatile organic solvents with safer alternatives. Methodologies utilizing water or bio-renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored for similar transformations and could be adapted for this compound. encyclopedia.pubresearchgate.net

These approaches aim to create synthetic routes that are not only scientifically elegant but also economically viable and environmentally responsible.

Exploration of New Applications in Asymmetric Catalysis and Synthesis

Chiral β-amino alcohols are foundational scaffolds for the development of ligands and auxiliaries in asymmetric catalysis. diva-portal.orgwestlake.edu.cn The unique electronic properties conferred by the 2,5-difluorophenyl group make this compound a particularly attractive candidate for creating novel catalytic systems. The electron-withdrawing nature of the fluorine atoms can modulate the Lewis basicity of the nitrogen and oxygen atoms, potentially leading to catalysts with unique reactivity and selectivity profiles.

Future research is expected to explore its use in a variety of catalytic transformations, as outlined in the table below.

| Catalytic Application Area | Potential Role of this compound Derivative | Expected Outcome |

| Asymmetric Hydrogenation | Precursor to chiral phosphine-oxazoline or diamine ligands for transition metals (e.g., Ru, Rh, Ir). | High enantioselectivity in the reduction of ketones, imines, and olefins. |

| Asymmetric Aldol (B89426) Reactions | Formation of chiral oxazaborolidinone catalysts. | Control over stereochemistry in carbon-carbon bond formation. |

| Diels-Alder Reactions | Development of chiral Lewis acid catalysts. diva-portal.org | Enantio- and diastereoselective synthesis of complex cyclic systems. |

| Nucleophilic Additions | Ligand for organozinc or organocopper reagents in additions to aldehydes and imines. | Synthesis of other valuable chiral building blocks. researchgate.net |

By derivatizing the amino and alcohol functionalities, a diverse library of ligands can be generated, each tailored to specific asymmetric transformations. frontiersin.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing represents a significant step forward for chemical synthesis, offering enhanced safety, process control, and scalability. rsc.org The synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates, including amino alcohols, has been shown to benefit greatly from microreactor technology. uc.ptresearchgate.net

Future work will likely involve adapting the synthesis of this compound to a continuous flow setup. This could involve:

Improved Reaction Efficiency: The high surface-area-to-volume ratio in microreactors can lead to better heat and mass transfer, resulting in faster reaction times and higher yields. researchgate.net

Enhanced Safety: Performing reactions with hazardous reagents or intermediates in a closed, continuous system minimizes operator exposure and allows for better control over reaction exotherms.

Scalability: Flow chemistry enables seamless scaling from laboratory-scale discovery to pilot-plant production without extensive re-optimization.

Complementing flow chemistry, automated synthesis platforms can accelerate the discovery and optimization of synthetic routes. scripps.edu These systems allow for high-throughput screening of catalysts, solvents, and reaction conditions, significantly reducing the time required for process development. nih.govchemistryworld.com

Theoretical Predictions for Undiscovered Reactivity and Utility

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. mdpi.com In the context of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), can provide invaluable insights into its potential applications.

Prospective computational investigations could include:

Conformational Analysis: Predicting the most stable conformations of the molecule and its derivatives, which is crucial for designing ligands with specific steric properties.

Reactivity Prediction: Modeling reaction pathways to identify the most likely sites of reactivity and predict the stereochemical outcomes of potential transformations.

Ligand-Metal Interactions: Simulating the coordination of its derivatives to metal centers to predict the geometry and stability of potential catalysts. This can help in the rational design of new, more effective catalysts.

QSAR Studies: Developing quantitative structure-activity relationship models to predict the biological activity of new derivatives, guiding efforts in medicinal chemistry. mdpi.com

These in silico approaches can de-risk and accelerate experimental programs by prioritizing the most promising research avenues. arxiv.org

Potential for Derivatization into Next-Generation Chiral Scaffolds

This compound is a versatile chiral building block with two distinct functional handles—the primary amine and the primary alcohol. This dual functionality allows for a wide range of chemical modifications, enabling its transformation into diverse and complex chiral scaffolds for use in drug discovery and materials science. nih.gov

The strategic derivatization of this core structure can lead to several important classes of molecules:

Oxazolidinones and Morpholinones: Cyclization reactions can yield rigid heterocyclic scaffolds that are prevalent in many biologically active compounds. nih.gov

Novel Di- and Polydentate Ligands: Selective modification of the amine and alcohol groups can produce ligands with tailored steric and electronic properties for asymmetric catalysis.

Chiral Fragments for FBLD: Its low molecular weight and desirable physicochemical properties make its derivatives suitable for fragment-based lead discovery in medicinal chemistry. nih.gov

The presence of the difluorophenyl moiety is a key asset, as fluorine substitution is a well-established strategy for enhancing metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. researchgate.net The development of efficient derivatization strategies, potentially using specialized reagents, will unlock the full potential of this compound as a cornerstone for next-generation chiral molecules. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-2-Amino-2-(2,5-difluorophenyl)ethanol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is synthesized via two main approaches:

- Grignard reagent-based synthesis : Involves nucleophilic addition to a difluorophenyl ketone intermediate, followed by reduction. Reaction temperature (-78°C to 0°C) and solvent polarity (THF vs. ether) critically affect stereochemical outcomes .